5-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-4-(3-ETHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
5-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-4-(3-ETHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a furan ring, and a bromophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-4-(3-ETHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, including the formation of the triazole ring, the introduction of the furan ring, and the attachment of the bromophenoxy group. Common synthetic routes may involve:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide.
Introduction of the Furan Ring: This step may involve the use of furan derivatives and appropriate coupling reactions.
Attachment of the Bromophenoxy Group: This can be done using bromophenol and suitable alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-4-(3-ETHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the bromophenoxy moiety.
Scientific Research Applications
5-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-4-(3-ETHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: The compound may find use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-4-(3-ETHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring and bromophenoxy group may play key roles in binding to these targets and exerting their effects.
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-5-[(4-bromophenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Methyl 5-(4-(4-bromophenoxy)phenyl)-3-aminothiophene-2-carboxylate
Uniqueness
5-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-4-(3-ETHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the presence of both the furan and triazole rings, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
3-[5-[(4-bromophenoxy)methyl]furan-2-yl]-4-(3-ethoxypropyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O3S/c1-2-23-11-3-10-22-17(20-21-18(22)26)16-9-8-15(25-16)12-24-14-6-4-13(19)5-7-14/h4-9H,2-3,10-12H2,1H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGORXKRBRZOCGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=NNC1=S)C2=CC=C(O2)COC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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